molecular formula C17H22ClNO2 B576629 Benadryl N-oxide hydrochloride CAS No. 13168-00-8

Benadryl N-oxide hydrochloride

Cat. No.: B576629
CAS No.: 13168-00-8
M. Wt: 307.818
InChI Key: JWWPHMSWVFMLIF-UHFFFAOYSA-N
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Description

Benadryl N-oxide hydrochloride is a derivative of diphenhydramine, a first-generation antihistamine commonly used to treat allergies

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Benadryl N-oxide hydrochloride typically begins with diphenhydramine. The synthetic route involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. Continuous-flow reactor technology is often employed to enhance efficiency and control over the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Benadryl N-oxide hydrochloride can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur under specific conditions.

    Reduction: The N-oxide group can be reduced back to the parent diphenhydramine.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used.

    Reduction: Reducing agents like sodium borohydride can be employed.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products Formed:

    Oxidation: Further oxidized derivatives.

    Reduction: Diphenhydramine.

    Substitution: Substituted diphenhydramine derivatives.

Scientific Research Applications

Benadryl N-oxide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Benadryl N-oxide hydrochloride involves its interaction with histamine H1 receptors. By competing with histamine for binding at these receptors, it prevents the typical allergic response. Additionally, its N-oxide group may influence its binding affinity and metabolic stability .

Comparison with Similar Compounds

    Diphenhydramine: The parent compound, widely used as an antihistamine.

    Hydroxyzine: Another first-generation antihistamine with similar sedative properties.

    Chlorpheniramine: A related antihistamine with less sedative effect.

Uniqueness: Benadryl N-oxide hydrochloride is unique due to the presence of the N-oxide group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar antihistamines .

Properties

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine oxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.ClH/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWPHMSWVFMLIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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